![molecular formula C19H22ClN3O2S B4388002 4-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B4388002.png)
4-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarbothioamide
Overview
Description
4-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)-1-piperazinecarbothioamide, commonly known as CP 47,497, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the early 1990s by Pfizer, and since then, it has been the subject of numerous scientific studies.
Mechanism of Action
CP 47,497 acts as a potent agonist of the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body and are involved in a wide range of physiological processes, including pain perception, inflammation, and immune function. By activating these receptors, CP 47,497 can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
CP 47,497 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. The compound has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP 47,497 is its potent and selective activity at the cannabinoid receptors, which makes it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. However, the compound has also been shown to have some limitations, including its potential for abuse and dependence, which may limit its clinical use.
Future Directions
There are several potential future directions for research on CP 47,497. One area of interest is the development of new pain medications based on the compound's analgesic and anti-inflammatory effects. Another potential application is in the treatment of neurological disorders such as multiple sclerosis and epilepsy, where the compound's neuroprotective effects may be beneficial. Additionally, more research is needed to fully understand the compound's mechanism of action and its potential for abuse and dependence.
Scientific Research Applications
CP 47,497 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. Several studies have shown that the compound has potent analgesic and anti-inflammatory effects, making it a promising candidate for the development of new pain medications.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-(3,5-dimethoxyphenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-24-17-11-15(12-18(13-17)25-2)21-19(26)23-9-7-22(8-10-23)16-5-3-14(20)4-6-16/h3-6,11-13H,7-10H2,1-2H3,(H,21,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHYIMKUSXJNIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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